

Validation of Diethyl 2-Amino-3,5-pyrroledicarboxylate structure by spectroscopy

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Compound of Interest

Compound Name: *Diethyl 2-Amino-3,5-pyrroledicarboxylate*

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Spectroscopic Data for Diethyl 2-Amino-3,5-pyrroledicarboxylate Remains Elusive

A comprehensive search for experimental spectroscopic data to validate the structure of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** has proven unsuccessful. Despite efforts to locate ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound, publicly available resources and scientific databases did not yield the required spectra.

The initial aim was to develop a detailed comparison guide for researchers, scientists, and drug development professionals, objectively presenting the spectroscopic characteristics of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** against a viable structural alternative. This guide would have included tabulated spectral data, detailed experimental protocols, and a visual workflow of the validation process.

While spectroscopic data for structurally related compounds, such as Diethyl pyrrole-2,5-dicarboxylate, are available, this information is not sufficient to create a validation guide for the target molecule. The presence and position of the amino group on the pyrrole ring are expected to significantly influence the spectral features, making a direct comparison with a non-aminated analogue inadequate for definitive structural confirmation. For instance, in ^1H NMR, the amino protons would introduce a characteristic signal, and the electronic effect of the amino group would shift the signals of the pyrrole ring protons. Similarly, in ^{13}C NMR, the carbons directly

attached to the nitrogen and in its vicinity would exhibit distinct chemical shifts. The IR spectrum would be expected to show characteristic N-H stretching and bending vibrations.

One supplier of **Diethyl 2-Amino-3,5-pyrroledicarboxylate**, SynHet, indicates that analytical data including LCMS, GCMS, HPLC, GC-FID, MS, CZE, UV-VIS, FTIR, and Proton/Carbon NMR are available upon request[1]. However, this information is not directly accessible through the public domain, precluding its inclusion in this guide.

Without the foundational experimental data for **Diethyl 2-Amino-3,5-pyrroledicarboxylate** and a suitable isomer for comparison, it is not possible to construct the intended objective comparison guide with the required data tables, experimental protocols, and visualizations. Further investigation would require direct access to laboratory-generated spectra for the specified compound.

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References

- 1. Diethyl 2-amino-3,5-pyrroledicarboxylate [synhet.com]
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